molecular formula C12H11F3N2OS B2919496 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol CAS No. 478045-99-7

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol

Cat. No.: B2919496
CAS No.: 478045-99-7
M. Wt: 288.29
InChI Key: IISLHZMNGGNABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol is a fluorinated small molecule featuring a trifluoromethyl group, a hydroxyl group at the propan-2-ol position, and a sulfur-linked 1-phenylimidazole moiety. The phenylimidazole group enhances lipophilicity, which may influence membrane permeability, while the sulfanyl linker could modulate electronic interactions with biological targets .

Properties

IUPAC Name

1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS/c13-12(14,15)10(18)8-19-11-16-6-7-17(11)9-4-2-1-3-5-9/h1-7,10,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISLHZMNGGNABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with 1,1,1-trifluoro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-one.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
Target compound 1-Phenylimidazole, sulfanyl, propan-2-ol Not explicitly provided Inferred kinase inhibition (structural analogy)
1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6) Tetrabromobenzimidazole, amino, propan-2-ol ~599.8 (calculated) Potent CK2/PIM-1 inhibition; induces apoptosis in breast cancer and leukemia cells
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol 4-Methylpyrimidine, sulfanyl, propan-2-ol 238.23 No explicit activity data; structural analog
1,1,1-Trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-one (CAS 127183-51-1) 1-Methylimidazole, sulfanyl, propan-2-one ~228.2 (calculated) Ketone derivative; potential metabolic differences
3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol Trifluoromethylbenzimidazole, propan-1-ol 244.21 Hydroxyl group at propan-1-ol; conformational differences

Physicochemical Properties

  • Molecular Weight : rac-6’s brominated structure (~599.8 g/mol) exceeds typical drug-like thresholds, whereas the pyrimidine analog (238.23 g/mol) aligns better with Lipinski’s rules .

Biological Activity

1,1,1-Trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol (CAS: 478045-99-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H11F3N2OS, with a molecular weight of 288.29 g/mol. The trifluoromethyl group and the imidazole moiety contribute to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with imidazole structures have shown efficacy against various bacterial strains, particularly mycobacteria. The mechanism often involves inhibition of specific transport proteins like MmpL3, which is crucial for mycobacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A0.05M. avium
Compound B0.25M. xenopi
1,1,1-Trifluoro...TBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are essential to determine the safety profile of new compounds. In vitro studies have reported low toxicity levels for similar imidazole-containing compounds against human cell lines, indicating a favorable selectivity index (SI) that suggests potential therapeutic applications without significant adverse effects on human cells .

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Cell Wall Synthesis : By targeting MmpL3 and other essential proteins in mycobacterial cells.
  • Modulation of Enzyme Activity : Potential interference with key metabolic enzymes involved in bacterial survival.

Case Study 1: Efficacy Against Mycobacterial Infections

A study involving the administration of imidazole derivatives demonstrated significant reductions in mycobacterial load in infected mouse models. The compound's ability to penetrate macrophages was noted as a critical factor in its efficacy .

Case Study 2: Safety Profile Assessment

In another investigation, the cytotoxic effects were evaluated using THP-1 human monocyte-derived macrophages. The results indicated that the compound exhibited minimal cytotoxicity even at high concentrations (up to 50 µM), reinforcing its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.